molecular formula C12H12Cl2O3 B12714237 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53548-36-0

1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B12714237
CAS No.: 53548-36-0
M. Wt: 275.12 g/mol
InChI Key: LMXMPPKRUORTTE-AATRIKPKSA-N
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Description

1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also known as 2,4-D isopropyl ester, is a chemical compound widely used in agriculture as a herbicide. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is known for its effectiveness in controlling broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves the esterification of 2,4-dichlorophenoxyacetic acid with isopropanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise proportions. The reaction is monitored and controlled to ensure high yield and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and isopropanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopropanol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling various weed species and its impact on crop yield. Additionally, it is used in environmental studies to understand its degradation pathways and environmental fate.

Mechanism of Action

The herbicidal action of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant. The compound targets specific pathways involved in cell division and elongation, making it effective against broadleaf weeds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: The parent compound of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also used as a herbicide.

    2,4-Dichlorophenoxybutyric acid: Another ester derivative with similar herbicidal properties.

    2,4-Dichlorophenoxypropionic acid: A related compound with comparable applications in agriculture.

Uniqueness

This compound is unique due to its specific ester structure, which influences its solubility, volatility, and overall effectiveness as a herbicide. Its ester form allows for easier application and absorption by plants compared to its parent acid.

Properties

CAS No.

53548-36-0

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

propan-2-yl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C12H12Cl2O3/c1-8(2)17-12(15)5-6-16-11-4-3-9(13)7-10(11)14/h3-8H,1-2H3/b6-5+

InChI Key

LMXMPPKRUORTTE-AATRIKPKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)OC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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